1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

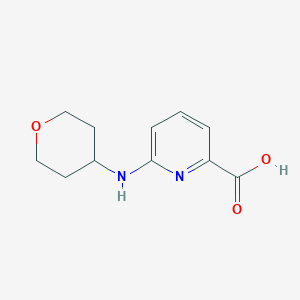

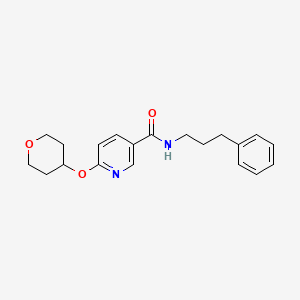

The compound “1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-oxadiazole ring attached to a cyclopropyl group . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in similar structures .

Scientific Research Applications

Synthesis and Spectral Analysis

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the specified chemical, have been synthesized and subjected to spectral analysis to elucidate their structures. The synthesis involves converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazoles, followed by reactions with piperidine derivatives under specific conditions. These synthesized compounds are characterized using modern spectroscopic techniques, such as NMR and mass spectrometry, to confirm their structures (Khalid et al., 2016).

Biological Evaluation

The synthesized 1,3,4-oxadiazole derivatives have been evaluated for various biological activities. For instance, their interaction with butyrylcholinesterase (BChE) enzyme has been studied, indicating potential therapeutic applications. Molecular docking studies further assist in understanding the ligand-BChE binding affinity and orientation, highlighting amino acid residues crucial for the interaction and stabilization of compounds within the binding site (Khalid et al., 2016).

Antimicrobial and Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated moderate to significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, showcasing their potential as antimicrobial agents. The synthesis process and the resultant biological evaluation underline the versatility of these compounds in developing new therapeutic agents (Khalid et al., 2016). Additionally, some derivatives have been evaluated for their anticancer activity, particularly against breast cancer cell lines, indicating their potential utility in cancer therapy. The compounds' efficacy is assessed through various assays to determine their inhibitory concentrations and therapeutic indices, underscoring the importance of structural modifications in enhancing biological activity (Bashandy et al., 2011).

properties

IUPAC Name |

1-[3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-13(23)16-5-2-6-17(11-16)27(24,25)22-9-3-4-14(12-22)10-18-20-19(21-26-18)15-7-8-15/h2,5-6,11,14-15H,3-4,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQWXFITKHLUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)

![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)

![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2574286.png)

![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)

![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)

![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)